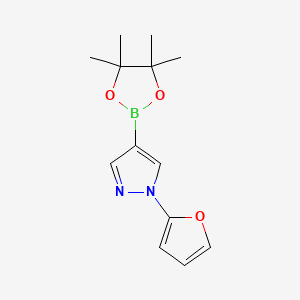
1-(Furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that features a furan ring, a pyrazole ring, and a boronate ester group
準備方法
The synthesis of 1-(Furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Boronate Ester Formation: The boronate ester group is introduced by reacting the pyrazole-furan intermediate with a boronic acid or boronate ester under suitable conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.
化学反応の分析
1-(Furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The boronate ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Hydrolysis: The boronate ester can be hydrolyzed to form the corresponding boronic acid.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(Furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and advanced materials.
作用機序
The mechanism of action of 1-(Furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In cross-coupling reactions, the boronate ester group acts as a nucleophile, forming a new carbon-carbon bond with an electrophile. The furan and pyrazole rings can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and properties.
類似化合物との比較
Similar compounds to 1-(Furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole include:
1-(Furan-2-yl)-4-(phenyl)-1H-pyrazole: This compound lacks the boronate ester group, making it less versatile in cross-coupling reactions.
1-(Thiophen-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound features a thiophene ring instead of a furan ring, which can alter its electronic properties and reactivity.
1-(Furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound has an imidazole ring instead of a pyrazole ring, which can affect its biological activity and chemical reactivity.
The uniqueness of this compound lies in its combination of a furan ring, a pyrazole ring, and a boronate ester group, which provides a versatile platform for various chemical transformations and applications.
特性
分子式 |
C13H17BN2O3 |
|---|---|
分子量 |
260.10 g/mol |
IUPAC名 |
1-(furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)10-8-15-16(9-10)11-6-5-7-17-11/h5-9H,1-4H3 |
InChIキー |
SWZDFRBXFFQFIG-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


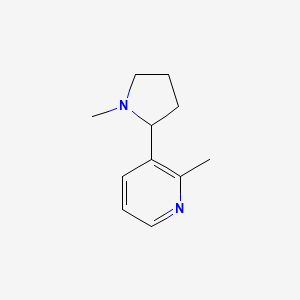


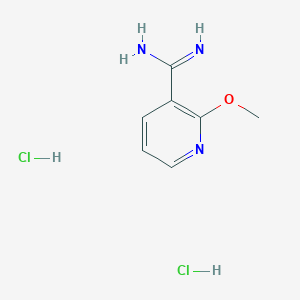
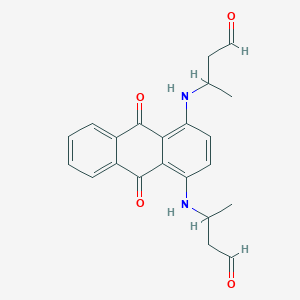
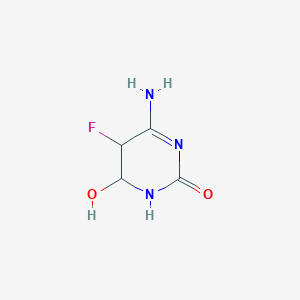
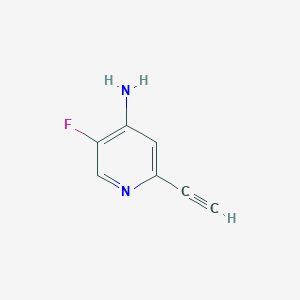
![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B15248344.png)
![N-[(2R,3S,5S)-2,4,5-trihydroxy-6-methyloxan-3-yl]acetamide](/img/structure/B15248347.png)
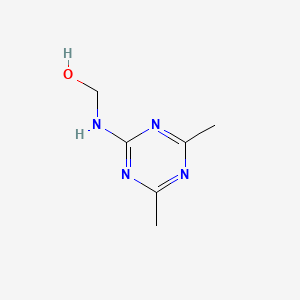

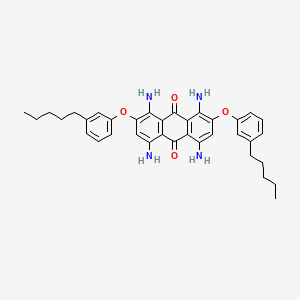
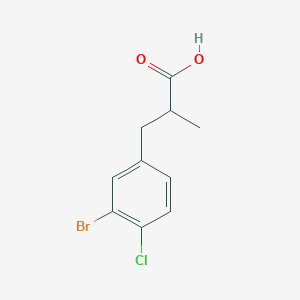
![[2,2'-Bithiophene]-5-carboxylic acid, 3',4-dihexyl-, phenylmethyl ester](/img/structure/B15248390.png)
